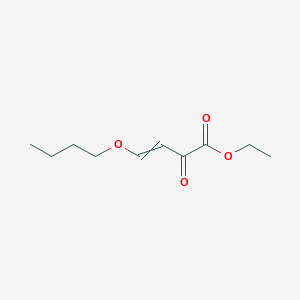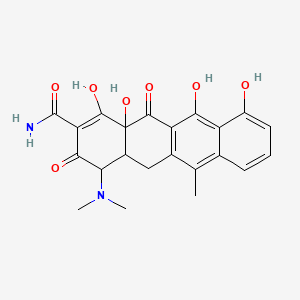
1-Bromo-3-ethoxy-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-ethoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-ethoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Oxidation: Potassium permanganate in acidic or basic medium can oxidize the ethoxy and methoxy groups.
Reduction: Lithium aluminum hydride in anhydrous ether can reduce the bromine atom to a hydrogen atom.
Major Products Formed
Substitution: 1-Methoxy-3-ethoxy-2,4-dimethoxybenzene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: 3-Ethoxy-2,4-dimethoxybenzene.
Scientific Research Applications
1-Bromo-3-ethoxy-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving substituted benzene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-2,4-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups, being electron-donating, can stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the ethoxy group.
1-Bromo-3,4-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.
1-Bromo-2,4,5-trimethoxybenzene: Contains an additional methoxy group.
Uniqueness
1-Bromo-3-ethoxy-2,4-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions in chemical reactions
Properties
CAS No. |
18111-35-8 |
|---|---|
Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-bromo-3-ethoxy-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13BrO3/c1-4-14-10-8(12-2)6-5-7(11)9(10)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
TVOVJKPAMZAOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)




![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)

![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)




![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
